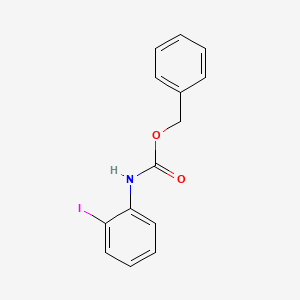
N-Cbz-2-iodoaniline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Métodos De Preparación
Synthetic Routes and Reaction Conditions
N-Cbz-2-iodoaniline can be synthesized through several methods. One common approach involves the iodination of N-Cbz-aniline. The reaction typically uses iodine (I2) and a suitable oxidizing agent under mild conditions to introduce the iodine atom at the ortho position relative to the amino group. Another method involves the decarboxylative iodination of anthranilic acids using potassium iodide (KI) and iodine (I2) under transition-metal-free and base-free conditions .
Industrial Production Methods
Industrial production of this compound may involve scalable and efficient synthetic routes, such as the decarboxylative iodination method mentioned above. This method is operationally simple and exhibits high functional-group tolerance, making it suitable for large-scale production .
Análisis De Reacciones Químicas
Types of Reactions
N-Cbz-2-iodoaniline undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom can be substituted with other nucleophiles, such as amines, thiols, or alkoxides, under suitable conditions.
Coupling Reactions: It can participate in palladium-catalyzed cross-coupling reactions, such as Suzuki, Sonogashira, and Buchwald-Hartwig couplings, to form carbon-carbon or carbon-nitrogen bonds.
Reduction Reactions: The iodine atom can be reduced to a hydrogen atom using reducing agents like palladium on carbon (Pd/C) and hydrogen gas.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles like amines, thiols, and alkoxides, often in the presence of a base.
Coupling Reactions: Palladium catalysts, such as Pd(PPh3)4, and bases like potassium carbonate (K2CO3) are commonly used.
Reduction Reactions: Palladium on carbon (Pd/C) and hydrogen gas are typical reagents for reduction reactions.
Major Products Formed
Substitution Reactions: Products include N-Cbz-2-substituted anilines.
Coupling Reactions: Products include N-Cbz-2-aryl or N-Cbz-2-alkynyl anilines.
Reduction Reactions: The major product is N-Cbz-aniline.
Aplicaciones Científicas De Investigación
N-Cbz-2-iodoaniline has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules, including pharmaceuticals and natural products.
Biology: It serves as a precursor for the synthesis of biologically active compounds, such as enzyme inhibitors and receptor ligands.
Medicine: It is used in the development of potential therapeutic agents, including anticancer and antimicrobial drugs.
Industry: It is employed in the production of fine chemicals and advanced materials.
Mecanismo De Acción
The mechanism of action of N-Cbz-2-iodoaniline depends on the specific reactions it undergoes. In substitution and coupling reactions, the iodine atom acts as a leaving group, facilitating the formation of new bonds. The carbobenzyloxy (Cbz) group serves as a protecting group for the amino functionality, preventing unwanted side reactions and allowing selective transformations.
Comparación Con Compuestos Similares
Similar Compounds
2-Iodoaniline: Lacks the Cbz protecting group, making it more reactive but less selective in certain reactions.
N-Cbz-aniline: Lacks the iodine atom, limiting its use in cross-coupling reactions.
N-Cbz-2-bromoaniline: Similar to N-Cbz-2-iodoaniline but with a bromine atom instead of iodine, resulting in different reactivity and selectivity.
Uniqueness
This compound is unique due to the presence of both the iodine atom and the Cbz protecting group. This combination allows for selective and versatile transformations, making it a valuable intermediate in organic synthesis.
Propiedades
Fórmula molecular |
C14H12INO2 |
|---|---|
Peso molecular |
353.15 g/mol |
Nombre IUPAC |
benzyl N-(2-iodophenyl)carbamate |
InChI |
InChI=1S/C14H12INO2/c15-12-8-4-5-9-13(12)16-14(17)18-10-11-6-2-1-3-7-11/h1-9H,10H2,(H,16,17) |
Clave InChI |
CBZURIJDMRNMLW-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)COC(=O)NC2=CC=CC=C2I |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




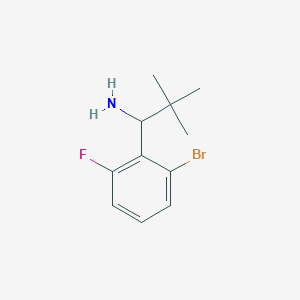
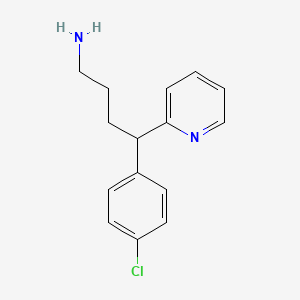
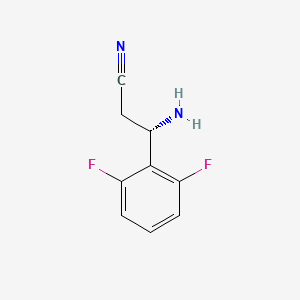
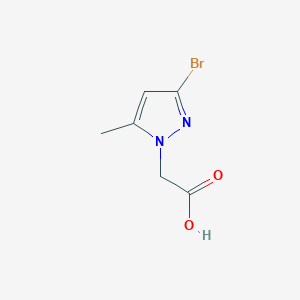

![3,3-Difluoro-1-oxa-7-aza-spiro[4.4]nonane hcl](/img/structure/B13040278.png)
![(S)-N-Hydroxy-1'-methyl-2'-oxo-3,4-dihydro-1H-spiro[naphthalene-2,3'-piperidine]-6-carboxamide](/img/structure/B13040279.png)


![cis-Tert-butyl 4-benzylhexahydropyrrolo[3,4-B][1,4]oxazine-6(2H)-carboxylate hcl](/img/structure/B13040291.png)

![(1R)-1-[2-Fluoro-5-(trifluoromethyl)phenyl]ethane-1,2-diamine](/img/structure/B13040295.png)
